molecular formula C6H9N3 B3345002 1H-Imidazol-4-amine, 1-cyclopropyl- CAS No. 1001354-27-3

1H-Imidazol-4-amine, 1-cyclopropyl-

Cat. No. B3345002
CAS RN: 1001354-27-3
M. Wt: 123.16 g/mol
InChI Key: KPFSPPZBGAVSNS-UHFFFAOYSA-N
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Description

1H-Imidazol-4-amine, 1-cyclopropyl- is a compound with the molecular formula C6H9N3 and a molecular weight of 123.16 . It is also known by its IUPAC name 1-cyclopropyl-1H-imidazol-4-ylamine . The compound is typically a yellow to brown sticky oil to semi-solid in physical form .


Synthesis Analysis

The synthesis of imidazole compounds has been a topic of interest due to their broad range of chemical and biological properties . Imidazole was first synthesized from glyoxal and ammonia . There are several synthetic routes for imidazole and its derivatives . For instance, one synthetic route involves the cyclization of amido-nitriles .


Molecular Structure Analysis

The molecular structure of 1H-Imidazol-4-amine, 1-cyclopropyl- consists of a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and four hydrogen atoms . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole compounds are known for their broad range of chemical reactions . They are key components to functional molecules used in a variety of applications . The bonds formed during the formation of the imidazole are crucial in these reactions .


Physical And Chemical Properties Analysis

1H-Imidazol-4-amine, 1-cyclopropyl- is a yellow to brown sticky oil to semi-solid . It has a molecular weight of 123.16 . The compound is highly soluble in water and other polar solvents .

Safety and Hazards

The safety data sheet for a similar compound, 4-cyclopropyl-1H-imidazol-2-amine hydrochloride, indicates that it is hazardous . It is recommended to avoid dust formation, inhalation, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves and safety spectacles, should be worn when handling this compound .

Future Directions

Imidazole compounds have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . There is a need for the development of novel methods for the regiocontrolled synthesis of substituted imidazoles due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name

1-cyclopropylimidazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-6-3-9(4-8-6)5-1-2-5/h3-5H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFSPPZBGAVSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 237D (0.60 gm, 2.3 mmole) in a 5.0 N solution of HCl in methanol was left stirring at room temperature for 1 hr. This was applied onto a Phenomenex Strata-X-C 33 um cation mixed-mode polymer, flushed with methanol, and the product was eluted with a 2 N solution of ammonia in methanol. Removal of the solvents left 237E, (0.20 gm; 59% yield). 1H NMR (500 MHz, CDCl3) δ 0.87 (m, 4H) 3.21 (s, 1H) 6.27 (s, 1H) 7.16 (br s, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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